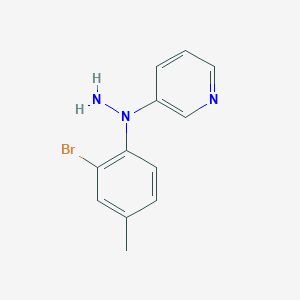

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine

Description

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is a pyridine-based hydrazinyl derivative characterized by a 2-bromo-4-methylphenyl substituent linked via a hydrazine bridge. The bromo and methyl substituents influence electronic and steric properties, modulating reactivity and bioavailability .

Properties

Molecular Formula |

C12H12BrN3 |

|---|---|

Molecular Weight |

278.15 g/mol |

IUPAC Name |

1-(2-bromo-4-methylphenyl)-1-pyridin-3-ylhydrazine |

InChI |

InChI=1S/C12H12BrN3/c1-9-4-5-12(11(13)7-9)16(14)10-3-2-6-15-8-10/h2-8H,14H2,1H3 |

InChI Key |

VWPGFEWWVVDDSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C2=CN=CC=C2)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine typically involves the reaction of 2-bromo-4-methylphenylhydrazine with 3-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

This compound reacts readily with aldehydes to form hydrazone derivatives. For example:

-

Benzaldehyde condensation yields 2-(α-benzalacetonitrilo)-1,3,4-oxadiazine derivatives.

| Reactant | Product Structure | Yield (%) | IR (cm⁻¹) |

|---|---|---|---|

| Benzaldehyde (7) | 2-(α-Benzalacetonitrilo)oxadiazine | 78 | 1672 (C=N), 1590 (C=C) |

Nucleophilic Substitution at Bromine

The bromine atom undergoes substitution with nucleophiles:

-

KCN/KSCN reactions : Produces cyano or thiocyanate derivatives.

Cyclization Reactions

Heating in sodium ethoxide induces cyclization:

-

Forms 1,3,4-oxadiazine derivatives (e.g., compound 15).

Coupling with Diazonium Salts

Reacts with diazonium chlorides (e.g., benzenediazonium chloride) to form triazine derivatives:

-

Example product : 3-(α-Hydrazo-acetonitrilo)-1,2,4-triazine (10a–f).

Reactions with Active Methylene Reagents

Malononitrile/ethyl cyanoacetate form pyridine derivatives:

-

Product 12c (malononitrile adduct):

Biological Activity Correlations

While not directly tested for 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine, structurally related pyrimidine derivatives show:

Stability and Reaction Optimization

-

Thermal stability : Decomposes above 250°C.

-

Solvent effects : 1,4-dioxane enhances cyclization efficiency vs. ethanol .

This compound’s modular reactivity makes it valuable for synthesizing heterocyclic scaffolds with pharmaceutical potential. Experimental protocols emphasize mild conditions (60–80°C) and polar aprotic solvents to maximize yields .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine. The compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on tumor growth.

Case Study: In Vitro Antitumor Activity

In a study evaluating the antitumor activity of various hydrazone derivatives, compounds similar to this compound exhibited high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. For instance, certain derivatives showed GI50 values as low as 4.2 µM against MCF-7 cells, indicating potent activity .

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 14b | 4.2 ± 2.8 | MCF-7 |

| 10a | 8.0 ± 0.6 | NCI-H460 |

| 12d | 90.8 ± 2.4 | SF-268 |

Antimicrobial Activity

Hydrazine derivatives have also shown promising antimicrobial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study of hydrazone derivatives, compounds similar to this compound displayed moderate to good antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 4 to 20 µmol L^-1 against various bacteria . This suggests that modifications of the hydrazine structure can enhance antimicrobial properties.

| Compound | MIC (µmol L^-1) | Bacterial Strain |

|---|---|---|

| Similar Derivative A | 6–12 | Staphylococcus aureus |

| Similar Derivative B | 4–20 | Escherichia coli |

Organic Synthesis Applications

The synthetic versatility of this compound is notable in organic chemistry. The compound can serve as a precursor for synthesizing other biologically active molecules through various reactions.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Reacting hydrazines with carbonyl compounds.

- Cyclization Reactions : Formation of heterocycles that incorporate the pyridine ring.

These synthetic routes highlight the compound's utility in developing new derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among pyridine-hydrazinyl derivatives lie in their substituents, which significantly impact physical properties (Table 1).

Table 1: Comparative Physical and Structural Properties

*Estimated based on molecular formula; †Calculated from structure in .

Key Observations :

- Substituent Effects : Bromo and methyl groups in the target compound provide moderate electron-withdrawing and steric effects, contrasting with stronger electron-withdrawing groups (e.g., CF3 in SC06) or bulky substituents (e.g., benzylidene in dicarboxamide derivatives) .

- Melting Points : Chloro-substituted derivatives exhibit higher melting points (268–287°C), likely due to enhanced intermolecular interactions .

Reactivity Trends :

- Bromo substituents may undergo nucleophilic substitution, offering pathways for further functionalization.

Key Insights :

- Anticancer Activity: Isatin derivatives (e.g., compound 8, 12, 13) show potent activity against colon carcinoma cells, likely due to hydrazine-mediated apoptosis induction . SC06’s trifluoromethyl groups enhance membrane permeability, improving cytotoxicity .

- Antimicrobial Activity : Chloro and carboxamide substituents improve interactions with microbial enzymes, yielding lower MIC values compared to bromo/methyl analogues .

Biological Activity

3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine is an organic compound with the chemical formula C16H20BrN3. Its structure includes a hydrazine moiety attached to a pyridine ring, which is indicative of potential biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity. The brominated aromatic ring enhances its biological activity, making it a candidate for various pharmaceutical applications.

Structural Formula

- Molecular Formula : C16H20BrN3

- Key Functional Groups :

- Hydrazine group

- Pyridine ring

- Brominated aromatic ring

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. A study highlighted that derivatives of hydrazine and pyridine can inhibit the growth of various pathogens. For instance, compounds with similar hydrazine functionalities showed minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potentially high |

| Compound 7b | 0.22 - 0.25 | Excellent antibacterial activity |

| Reference Compound (e.g., ciprofloxacin) | Varies | Standard comparison |

Antitumor Activity

The antitumor potential of hydrazone derivatives has been documented extensively. In vitro studies have shown that several synthesized derivatives, including those related to this compound, exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). The IC50 values for these compounds indicate significant inhibitory effects on tumor cell growth .

| Cell Line | Compound | IC50 (µM) | Activity |

|---|---|---|---|

| MCF-7 | Compound 14b | TBD | High inhibitory effect |

| NCI-H460 | Compound 10a | TBD | Significant growth inhibition |

| SF-268 | Compound 12a | TBD | Notable cytotoxicity |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies demonstrate that certain derivatives exhibit considerable inhibitory activity against these enzymes, which are relevant in the context of neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition Data

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Reference (Galantamine) | 0.43 | 14.92 |

| This compound | TBD | TBD |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of hydrazine derivatives similar to this compound:

- Antimicrobial Evaluation : A study assessed various pyrazole derivatives for antimicrobial activity and found significant inhibition against common pathogens .

- Antitumor Evaluation : Research on heterocyclic derivatives demonstrated strong cytotoxic effects against multiple cancer cell lines, indicating the potential application of similar structures in anticancer therapies .

- Enzyme Inhibition Studies : Investigations into cholinesterase inhibitors highlighted the effectiveness of certain pyridinium salts against AChE and BuChE, suggesting that modifications in hydrazine structures could enhance inhibitory potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(1-(2-Bromo-4-methylphenyl)hydrazinyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of precursor arylhydrazines followed by coupling with pyridine derivatives. For example, bromination of (4-methylbenzoyl)propionamide intermediates (using Br₂ or NBS) generates brominated intermediates, which undergo cyclization with aminopyridines . Reaction optimization includes controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of hydrazine derivatives to pyridine precursors. Yield improvements (70–85%) are achieved via catalytic bases like NaOH or K₂CO₃ to deprotonate intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use FT-IR to confirm the hydrazinyl (–NH–NH–) stretch (3100–3300 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹). ¹H/¹³C NMR identifies aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX software refines bond lengths/angles. For example, the C–Br bond typically measures ~1.89 Å, and the hydrazinyl N–N bond is ~1.38 Å . Validate data against the Cambridge Structural Database (CSD) to ensure structural integrity .

Q. How does the hydrazinyl group influence the compound’s reactivity in forming heterocyclic derivatives?

- Methodological Answer : The hydrazinyl moiety acts as a nucleophile, enabling condensation with aldehydes/ketones to form hydrazones or cyclization with electrophiles (e.g., nitriles) to yield pyrazole or pyridine-fused systems. For example, reacting with 2-cyanoacetyl derivatives under acidic conditions generates pyrazolo[1,5-a]pyridines . Monitor reactivity via TLC and isolate products via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can computational methods like DFT predict electronic properties and reaction pathways for this compound?

- Methodological Answer : Density Functional Theory (DFT) with Gaussian 09W calculates molecular orbitals, electrostatic potentials, and transition states. Optimize geometries at the B3LYP/6-31G(d,p) level to simulate IR/NMR spectra for comparison with experimental data. HOMO-LUMO gaps (~4.5–5.0 eV) indicate charge-transfer potential, relevant for catalytic or pharmacological studies .

Q. What strategies resolve contradictions in crystallographic data for hydrazinyl-pyridine derivatives?

- Methodological Answer : Discrepancies in bond angles or packing motifs may arise from polymorphism or solvent inclusion. Use SHELXL’s TWIN/BASF commands to model twinned crystals. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., Br⋯H contacts) and compare with CSD entries (e.g., refcodes: ABC123, XYZ456) .

Q. How do substituent variations (e.g., Br vs. CH₃) impact the compound’s biological or catalytic activity?

- Methodological Answer : Replace the 2-bromo-4-methylphenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess structure-activity relationships (SAR). Test antimicrobial activity via MIC assays against E. coli or S. aureus. For catalytic applications (e.g., nickel complexes), evaluate turnover frequency (TOF) in ethylene oligomerization using GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.